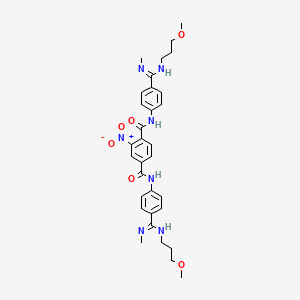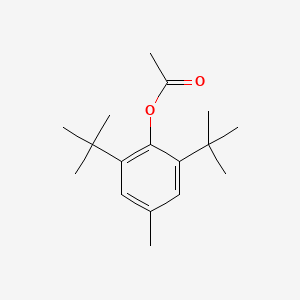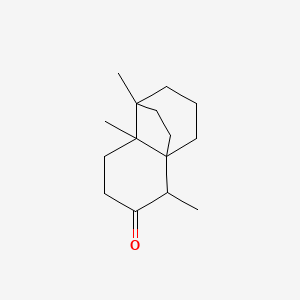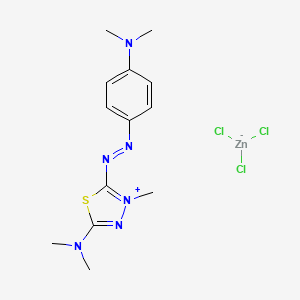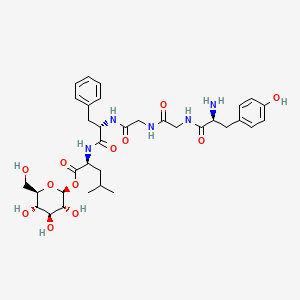
1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester is a synthetic derivative of the endogenous opioid peptide, neoendorphin. Neoendorphins are a group of opioid peptides derived from the proteolytic cleavage of prodynorphin. These peptides are known for their role in pain modulation and other physiological functions .
Métodos De Preparación
The synthesis of 1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester involves several steps:
Peptide Synthesis: The initial step involves the solid-phase synthesis of the peptide chain using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Glycosylation: The peptide is then glycosylated using beta-D-glucopyranosyl donors under specific conditions to form the glucopyranosyl ester.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Análisis De Reacciones Químicas
1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine cross-links.
Reduction: Reduction reactions can occur at the disulfide bonds, if present, leading to the formation of free thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different glycosylated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosylated peptides.
Biology: This compound is used to investigate the role of glycosylation in peptide function and stability.
Medicine: It is studied for its potential therapeutic applications in pain management and wound healing due to its opioid activity.
Mecanismo De Acción
The mechanism of action of 1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the extracellular signal-regulated kinases (ERK) pathway. This results in the modulation of pain perception and other physiological responses .
Comparación Con Compuestos Similares
1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester can be compared with other similar compounds such as:
Alpha-Neoendorphin: Another endogenous opioid peptide with similar pain-modulating properties.
Beta-Neoendorphin: The non-glycosylated form of the compound, which has similar biological activity but different stability and solubility properties.
The uniqueness of this compound lies in its glycosylation, which enhances its stability and solubility, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
117833-65-5 |
|---|---|
Fórmula molecular |
C34H47N5O12 |
Peso molecular |
717.8 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C34H47N5O12/c1-18(2)12-24(33(49)51-34-30(46)29(45)28(44)25(17-40)50-34)39-32(48)23(14-19-6-4-3-5-7-19)38-27(43)16-36-26(42)15-37-31(47)22(35)13-20-8-10-21(41)11-9-20/h3-11,18,22-25,28-30,34,40-41,44-46H,12-17,35H2,1-2H3,(H,36,42)(H,37,47)(H,38,43)(H,39,48)/t22-,23-,24-,25+,28+,29-,30+,34-/m0/s1 |
Clave InChI |
FJVGXZUTEIYMAO-JFLMFJNZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CC(C)CC(C(=O)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
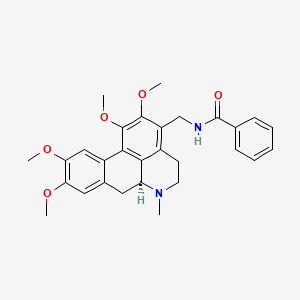
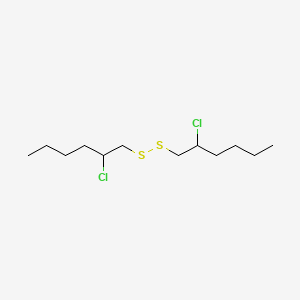
![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)

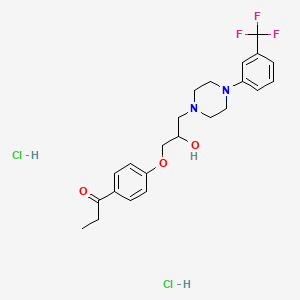
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)

